Product packaging for 3-Methylidenehexane-1,2-diol(Cat. No.:CAS No. 62946-66-1)

3-Methylidenehexane-1,2-diol

Cat. No.: B14520447
CAS No.: 62946-66-1
M. Wt: 130.18 g/mol
InChI Key: GQQHPGRGUPULIZ-UHFFFAOYSA-N
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Description

3-Methylidenehexane-1,2-diol is an organic compound with the molecular formula C7H14O2 and is characterized by a diol functional group adjacent to a methylidene group on a hexane chain . This structure places it in the category of aliphatic diols, which are compounds of significant interest in synthetic organic chemistry and materials science. The specific placement of its hydroxyl groups and the reactive methylidene moiety suggests potential utility as a building block or intermediate in chemical synthesis. Diols of this nature are frequently investigated for applications such as polymer chemistry, where they can serve as monomers for polyesters or polyurethanes, and in organic synthesis for the creation of more complex, functionalized molecules . Researchers might also explore its potential as a precursor in oxidation studies or as a ligand in coordination chemistry. As a high-purity reagent, its value lies in enabling these avenues of research and development. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B14520447 3-Methylidenehexane-1,2-diol CAS No. 62946-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62946-66-1

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3-methylidenehexane-1,2-diol

InChI

InChI=1S/C7H14O2/c1-3-4-6(2)7(9)5-8/h7-9H,2-5H2,1H3

InChI Key

GQQHPGRGUPULIZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C)C(CO)O

Origin of Product

United States

Synthetic Methodologies for 3 Methylidenehexane 1,2 Diol and Analogous Vicinal Diols

Classical Dihydroxylation Approaches

Direct oxidation of the double bond in an appropriate alkene precursor is a primary strategy for the synthesis of vicinal diols. Several classical methods have been developed, each with distinct mechanisms and stereochemical outcomes.

Osmium Tetroxide Mediated Dihydroxylation (e.g., Sharpless Asymmetric Dihydroxylation)

The reaction of alkenes with osmium tetroxide (OsO₄) is a reliable and highly stereospecific method for the syn-dihydroxylation of alkenes, yielding cis-vicinal diols. chadsprep.comvedantu.comtestbook.com The mechanism involves a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester. wvu.eduwikipedia.org This intermediate is then hydrolyzed to release the diol and a reduced osmium species. wvu.edujove.com

Due to the high cost and toxicity of osmium tetroxide, methods utilizing a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant are preferred. jove.comwikipedia.org Common co-oxidants include N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in the Sharpless asymmetric dihydroxylation. wvu.edumasterorganicchemistry.comorganic-chemistry.org

The Sharpless asymmetric dihydroxylation is a powerful enantioselective variant that employs chiral quinine-derived ligands to direct the dihydroxylation of prochiral alkenes. wvu.edumasterorganicchemistry.comlibretexts.org The two most common ligand systems are based on dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), which are available in pre-packaged mixtures known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), respectively. wikipedia.orgjove.commasterorganicchemistry.com These ligands create a chiral binding pocket that forces the alkene to approach the osmium tetroxide from a specific face, leading to high enantiomeric excess (ee) of one of the two possible diol enantiomers. masterorganicchemistry.com

The stereochemical outcome is predictable: AD-mix-β generally provides dihydroxylation from the "top face" (β-face) of the alkene when drawn in a specific orientation, while AD-mix-α directs the attack from the "bottom face" (α-face). masterorganicchemistry.com The reaction is highly regioselective, favoring the oxidation of the most electron-rich double bond in a polyene substrate. wvu.edu

Table 1: Key Features of Osmium Tetroxide Mediated Dihydroxylation

FeatureDescription
Reagents OsO₄ (catalytic), Co-oxidant (e.g., NMO, K₃[Fe(CN)₆]), Chiral Ligand (for asymmetric version, e.g., (DHQ)₂-PHAL)
Mechanism Concerted [3+2] cycloaddition forming a cyclic osmate ester, followed by hydrolysis. wvu.eduwikipedia.org
Stereochemistry Syn-addition, resulting in a cis-diol. chadsprep.com
Regioselectivity Preferential reaction with the most electron-rich double bond. wvu.edu
Enantioselectivity High enantioselectivity achievable with Sharpless Asymmetric Dihydroxylation using chiral ligands. masterorganicchemistry.comlibretexts.org

Potassium Permanganate-Based Methods

The use of potassium permanganate (B83412) (KMnO₄) is a classical method for the syn-dihydroxylation of alkenes. wvu.edumasterorganicchemistry.com Under cold, alkaline, and dilute conditions, KMnO₄ reacts with an alkene to form a cyclic manganate (B1198562) ester intermediate, analogous to the osmate ester in the OsO₄ reaction. masterorganicchemistry.comlibretexts.org Subsequent hydrolysis of this intermediate yields a cis-vicinal diol. wvu.edumasterorganicchemistry.com

This reaction forms the basis of the Baeyer's test for unsaturation , where the disappearance of the characteristic purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate indicates the presence of a double or triple bond. wikipedia.orgjove.comlibretexts.org

A significant limitation of this method is the potential for over-oxidation. wvu.eduwikipedia.org Potassium permanganate is a very strong oxidizing agent, and if the reaction is not carefully controlled (i.e., if it is run under neutral, acidic, or warm conditions), it can cleave the carbon-carbon bond of the initially formed diol, leading to the formation of carboxylic acids, ketones, or carbon dioxide. wikipedia.orgmasterorganicchemistry.com This often results in lower yields of the desired diol compared to osmium-based methods. wikipedia.orgnumberanalytics.com

Table 2: Conditions and Outcomes of Permanganate Oxidation of Alkenes

ConditionReactantProduct
Cold, dilute, alkaline KMnO₄Alkenecis-Vicinal Diol
Hot, acidic/neutral KMnO₄AlkeneCleavage products (ketones, carboxylic acids)

Woodward-Prevost Reaction Principles

The Woodward and Prévost reactions provide methods for the dihydroxylation of alkenes with distinct stereochemical control, proceeding through the addition of iodine and a silver carboxylate salt. wvu.edulibretexts.org

The Prévost reaction results in the anti-dihydroxylation of an alkene. It is carried out under anhydrous conditions using iodine and a silver salt of benzoic acid. libretexts.orglibretexts.org The mechanism begins with the formation of a cyclic iodonium (B1229267) ion from the alkene and iodine. This ion is then opened by an Sₙ2 attack of the benzoate (B1203000) anion to give a trans-iodo benzoate. libretexts.org A neighboring group participation by the ester carbonyl oxygen displaces the iodide, forming a cyclic benzoxonium (B1193998) ion. A second benzoate anion then attacks this intermediate, again via an Sₙ2 mechanism, resulting in a trans-dibenzoate ester, which upon hydrolysis yields the anti-diol. libretexts.org

The Woodward reaction , a modification of the Prévost reaction, achieves syn-dihydroxylation. wvu.eduwikipedia.orgmasterorganicchemistry.com This reaction is performed using iodine and silver acetate (B1210297) in the presence of wet acetic acid. jove.commasterorganicchemistry.com The initial steps are identical to the Prévost reaction, leading to the formation of a cyclic acetoxonium ion. However, in the presence of water, the water molecule acts as a nucleophile and attacks the oxonium ion. wvu.eduwikipedia.org This leads to the formation of a cis-monoacylated diol, which upon hydrolysis gives the syn-diol. wvu.edu The key difference, therefore, is the role of water in trapping the intermediate, which dictates the final stereochemistry. wikipedia.orgmasterorganicchemistry.com

Table 3: Comparison of Prévost and Woodward Reactions

ReactionReagentsSolvent ConditionStereochemical Outcome
Prévost Iodine, Silver BenzoateAnhydrousanti-Diol
Woodward Iodine, Silver AcetateAqueous (wet acetic acid)syn-Diol

Alkene Hydration Pathways

Alkene hydration represents another major route to alcohols, and by extension, could be adapted for diol synthesis from a suitable precursor. These methods involve the addition of water across a double bond.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of alkenes is a fundamental organic reaction where an alkene is treated with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). wvu.eduwikipedia.orgjove.com The reaction proceeds via an electrophilic addition mechanism.

The mechanism involves three key steps:

Protonation of the alkene : The double bond attacks a proton (from H₃O⁺) to form a carbocation intermediate. This is the rate-determining step. wvu.edulibretexts.org

Nucleophilic attack by water : A water molecule acts as a nucleophile and attacks the electron-deficient carbocation. wvu.edujove.com

Deprotonation : Another water molecule acts as a base to deprotonate the resulting oxonium ion, yielding the alcohol and regenerating the acid catalyst. wikipedia.orglibretexts.org

The regioselectivity of this reaction is governed by Markovnikov's rule , which states that the proton adds to the carbon atom of the double bond that already has more hydrogen atoms. wvu.edumasterorganicchemistry.com This results in the formation of the more stable carbocation intermediate (tertiary > secondary > primary). Consequently, the hydroxyl group adds to the more substituted carbon. chadsprep.comwvu.edu

A major drawback of acid-catalyzed hydration is the potential for carbocation rearrangements . wvu.edulibretexts.orgnumberanalytics.com If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will occur, leading to a mixture of products and reducing the predictability of the reaction. vedantu.comlibretexts.org Furthermore, the reaction is not stereoselective; the planar carbocation intermediate can be attacked by water from either face, leading to a racemic mixture if a new stereocenter is formed. chadsprep.comwvu.edu

Table 4: Characteristics of Acid-Catalyzed Alkene Hydration

FeatureDescription
Reagents Alkene, Water, Strong Acid Catalyst (e.g., H₂SO₄)
Mechanism Stepwise, involving a carbocation intermediate. wvu.edu
Regioselectivity Markovnikov addition. chadsprep.commasterorganicchemistry.com
Stereochemistry Not stereoselective; leads to racemic mixtures. wvu.edu
Limitation Prone to carbocation rearrangements, leading to product mixtures. vedantu.comlibretexts.org

Metal-Catalyzed Hydration Approaches

To overcome the limitations of acid-catalyzed hydration, particularly the issue of carbocation rearrangements, several metal-catalyzed methods have been developed. These reactions offer greater control over regioselectivity and avoid the formation of free carbocations.

Oxymercuration-Demercuration: This two-step process provides a reliable method for the Markovnikov hydration of alkenes without rearrangement. vedantu.commasterorganicchemistry.comwikipedia.org

Oxymercuration : The alkene is treated with mercuric acetate, Hg(OAc)₂, in an aqueous solution (often with THF as a co-solvent). This proceeds through a bridged mercurinium ion intermediate, which is attacked by water. chadsprep.comjove.com The attack occurs at the more substituted carbon, consistent with Markovnikov's rule, but without forming a true carbocation. The stereochemistry of this step is anti-addition. chadsprep.comjove.com

Demercuration : The resulting organomercury compound is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. vedantu.comjove.com This reduction step is not stereospecific. jove.com

Hydroboration-Oxidation: This two-step method achieves the anti-Markovnikov hydration of an alkene. wvu.eduwikipedia.orglibretexts.orgbyjus.com

Hydroboration : The alkene reacts with borane (B79455) (BH₃), usually as a complex with THF (BH₃·THF). The addition is a concerted syn-addition, where the boron adds to the less sterically hindered carbon and the hydrogen adds to the more substituted carbon. wikipedia.org

Wacker Process (Wacker-Tsuji Oxidation): While classically used to oxidize terminal alkenes to methyl ketones, the Wacker process is a palladium-catalyzed oxidation that involves the nucleophilic attack of water on a palladium-coordinated alkene. testbook.comorganic-chemistry.orglibretexts.orgnumberanalytics.com The reaction uses a Pd(II) catalyst and a co-oxidant, typically CuCl₂, to regenerate the active catalyst. testbook.comwikipedia.org While the primary product for terminal alkenes is a ketone, modifications and related palladium-catalyzed reactions can be used to access alcohols, demonstrating the principle of metal-catalyzed hydration. acs.org

Table 5: Comparison of Metal-Catalyzed Hydration Methods

MethodKey ReagentsRegioselectivityStereochemistryRearrangements
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF2. NaBH₄MarkovnikovNot stereospecific overall (anti-addition in step 1)No
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHanti-Markovnikovsyn-additionNo
Wacker-Tsuji Oxidation PdCl₂, CuCl₂, O₂, H₂OMarkovnikov (forms ketone from terminal alkene)Not applicable (forms C=O)No

Oxidative Cleavage Strategies for Diol Formation

The formation of vicinal diols can be achieved through the oxidative cleavage of carbon-carbon double bonds, a transformation that provides a powerful tool in synthetic design. acs.org This approach often involves a two-step process: the initial formation of a diol followed by cleavage, or a one-pot procedure where the cleavage agent is also involved in the initial oxidation.

One of the most common methods for the oxidative cleavage of vicinal diols is the use of periodates, such as sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄), in a reaction known as the Malaprade oxidation. acs.orgacs.orgthieme-connect.de This reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield two carbonyl compounds. masterorganicchemistry.comchemistrysteps.com The reaction is highly selective for 1,2-diols and is typically performed in aqueous solvent mixtures under neutral to slightly acidic conditions. acs.orgthieme-connect.de The stereochemistry of the diol can influence the reaction rate, with cis-diols generally reacting faster than trans-diols due to the ease of forming the cyclic intermediate. thieme-connect.de

Another strategy involves the use of lead tetraacetate [Pb(OAc)₄], which also cleaves 1,2-diols to form aldehydes and ketones. acs.orgmasterorganicchemistry.com Similar to periodate oxidation, this reaction is believed to proceed through a cyclic intermediate.

Ozonolysis represents another powerful method for the cleavage of double bonds. libretexts.org While typically used to produce aldehydes, ketones, or carboxylic acids directly from alkenes, a tandem approach involving ozonolysis followed by a reductive workup can be considered a formal method for diol synthesis and subsequent cleavage. acs.orglibretexts.org

Furthermore, one-pot oxidative cleavage reactions have been developed to convert vicinal diols directly into dicarboxylic acids, streamlining synthetic sequences. acs.org These methods often employ catalytic amounts of a transition metal, such as ruthenium, in the presence of a stoichiometric oxidant. acs.orgresearchgate.net

Reagent Substrate Product(s) Key Features
Sodium Periodate (NaIO₄)Vicinal DiolsAldehydes, KetonesSelective for 1,2-diols, proceeds via cyclic intermediate. acs.orgacs.orgmasterorganicchemistry.comchemistrysteps.com
Periodic Acid (HIO₄)Vicinal DiolsAldehydes, KetonesSimilar to NaIO₄, effective for glycol cleavage. acs.orgthieme-connect.delibretexts.org
Lead Tetraacetate [Pb(OAc)₄]Vicinal DiolsAldehydes, KetonesProceeds through a cyclic intermediate. acs.orgmasterorganicchemistry.com
Ozone (O₃)AlkenesAldehydes, Ketones, Carboxylic AcidsPowerful cleavage agent, product depends on workup. acs.orglibretexts.org
Ruthenium catalystsVicinal DiolsDicarboxylic AcidsOne-pot conversion to acids with a co-oxidant. acs.orgresearchgate.net

Stereoselective and Enantioselective Synthesis

The control of stereochemistry is paramount in the synthesis of complex molecules. For vicinal diols, achieving specific stereoisomers (syn or anti) and enantiomers is often a critical challenge.

Electrochemically Driven Dihydroxylation for Stereocontrol

Electrochemical methods have emerged as a powerful and sustainable approach for the dihydroxylation of alkenes, offering an alternative to traditional reagent-based oxidations. rsc.orgchemrxiv.orgrsc.org These methods obviate the need for transition metal catalysts and external oxidizing agents, providing an operationally simple route to vicinal diols. rsc.orgchemrxiv.orgnih.gov

One notable strategy involves the electrochemically driven diformyloxylation of vinylarenes using N,N-dimethylformamide (DMF) as both the solvent and the oxygen source. rsc.orgchemrxiv.org This reaction proceeds via the initial electrochemical oxidation of the alkene to a radical cation. rsc.orgchemrxiv.org Subsequent nucleophilic attack by DMF, followed by another oxidation and nucleophilic capture, leads to the formation of a protected syn-1,2-diol with high diastereoselectivity. rsc.orgchemrxiv.orgnih.gov The formyloxy groups can then be readily hydrolyzed to yield the final diol. rsc.org

Recent advancements have also demonstrated the use of potassium bromide (KBr) as both an electrolyte and a catalyst in the electrochemical dihydroxylation of alkenes, with water serving as the hydroxyl source. acs.org This method has proven effective for both styrenes and unactivated alkenes, highlighting its synthetic utility. acs.org

Mechanistic Considerations in Stereoselective Diol Formation

The stereochemical outcome of dihydroxylation reactions is intricately linked to the reaction mechanism. The Sharpless asymmetric dihydroxylation, a landmark achievement in organic synthesis, provides a prime example of how a chiral catalyst can dictate the stereochemistry of the product. wikipedia.orgnumberanalytics.com

The mechanism of the Sharpless dihydroxylation begins with the formation of a complex between osmium tetroxide and a chiral quinine (B1679958) ligand. wikipedia.orgnumberanalytics.com This chiral complex then reacts with the alkene via a [3+2] cycloaddition to form a cyclic osmate ester intermediate. wikipedia.orgnumberanalytics.com It is this step that establishes the stereochemistry of the diol. Subsequent hydrolysis of the osmate ester releases the chiral diol and regenerates the osmium catalyst through reoxidation by a stoichiometric oxidant like potassium ferricyanide. wikipedia.orgwikipedia.org

There has been some debate regarding the exact nature of the addition step, with a [2+2] cycloaddition followed by expansion of the metallacycle also being considered. organic-chemistry.org However, quantum chemical calculations suggest that the [3+2] pathway is energetically more favorable. organic-chemistry.org The choice of the chiral ligand, either dihydroquinidine (DHQD) or dihydroquinine (DHQ), determines which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol. wikipedia.orgwikipedia.org

In electrochemically driven dihydroxylations, the stereoselectivity is often governed by the formation of key intermediates. For instance, in the diformyloxylation of vinylarenes, the high syn-diastereoselectivity is attributed to the involvement of a trifluoroacetate (B77799) ion in the nucleophilic capture of a carbocation intermediate. chemrxiv.orgnih.gov

Diastereoselective Approaches (e.g., syn-1,2-diols)

The synthesis of syn-1,2-diols is a common objective in organic synthesis, and several methods have been developed to achieve this with high diastereoselectivity.

The Sharpless asymmetric dihydroxylation is a powerful tool for the enantioselective synthesis of vicinal diols, and it typically yields syn-diols. rsc.orgchemrxiv.orgwikipedia.org The concerted [3+2] cycloaddition mechanism ensures that both hydroxyl groups are delivered to the same face of the alkene. libretexts.orgjove.com

Electrochemical methods, as previously discussed, can also provide high syn-diastereoselectivity. The electrooxidative strategy using vinylarenes and DMF is a notable example, affording protected syn-1,2-diols in a single step. rsc.orgchemrxiv.orgnih.gov

Substrate control can also be a powerful tool for achieving diastereoselectivity. numberanalytics.com The inherent steric and electronic properties of the starting alkene can influence the facial selectivity of the dihydroxylation reaction. For example, in the dihydroxylation of certain divinylcarbinol derivatives, the stereochemical outcome is dependent on the size of the allylic substituent. researchgate.net

Furthermore, other methods for achieving syn-dihydroxylation include the use of potassium permanganate (KMnO₄) under cold, alkaline conditions and osmium tetroxide (OsO₄) in the absence of a chiral ligand. libretexts.org Both of these reagents react with alkenes via a concerted mechanism to form a cyclic intermediate, which upon cleavage yields a syn-diol. libretexts.org

Novel Synthetic Routes for 3-Methylidenehexane-1,2-diol Precursors

The synthesis of this compound and its analogs relies on the availability of suitable precursors, particularly functionalized allylic alcohols and related compounds.

One approach involves the catalytic cross-coupling of 1,2-diols with allylic alcohols to generate more complex functionalized diols. rsc.orgrsc.org For example, ruthenium-catalyzed reactions can couple these fragments to produce δ-hydroxybutyrolactones, which can serve as versatile intermediates. rsc.orgrsc.org

The mono-functionalization of symmetrical diols presents another strategy for creating valuable precursors. researchgate.net For instance, the selective mono-O-allylation of a symmetric diol like butane-1,4-diol can be achieved with high selectivity, providing a building block with a free hydroxyl group for further manipulation and an allylic group that can be subsequently converted to a diol. mdpi.com

Intramolecular hydrosilation of allyl and homoallyl alcohols offers a route to regioselectively mono-protected 1,3-diols. oup.com This sequence involves the formation of a silicon-containing ring, which can then be oxidatively cleaved to reveal the diol. oup.com

Furthermore, novel rearrangements of allylic diols can lead to unexpected and potentially useful precursor molecules. For instance, an unprecedented acid-catalyzed 1,4-aryl shift has been observed in certain 4,5-bis[hydroxy(aryl)methyl]-1,3-dithiole-2-thiones, leading to the formation of formylated products. rsc.orgresearchgate.net

The development of methods for the asymmetric 1,4-dihydroxylation of 1,3-dienes also provides access to unsaturated 1,4-diols, which can serve as precursors to more complex diol structures. nih.gov This can be achieved through a platinum-catalyzed enantioselective diboration of the diene, followed by oxidation. nih.gov

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Chemical Reactivity and Transformational Pathways of 3 Methylidenehexane 1,2 Diol

Vicinal Diol Specific Transformations

Cyclic Acetal (B89532) and Ketal Formation for Functional Group Protection

The 1,2-diol functionality of 3-methylidenehexane-1,2-diol serves as a handle for the introduction of protecting groups, most commonly through the formation of cyclic acetals and ketals. This protection strategy is crucial when selective reaction at the methylidene group is desired, preventing unwanted side reactions of the hydroxyl groups.

The reaction of this compound with an aldehyde or a ketone in the presence of an acid catalyst leads to the formation of a five-membered 1,3-dioxolane (B20135) ring. chemtube3d.comlibretexts.org The use of a diol to form a cyclic acetal is kinetically favored due to the intramolecular nature of the ring-closing step. chemtube3d.comlibretexts.org Furthermore, cyclic acetals exhibit greater stability towards hydrolysis compared to their acyclic counterparts. chemtube3d.comlibretexts.org The removal of water during the reaction, often achieved using a Dean-Stark apparatus or molecular sieves, is essential to drive the equilibrium towards the formation of the acetal. libretexts.org

A variety of aldehydes and ketones can be employed for this purpose, leading to a range of protected diols. For instance, reaction with acetone (B3395972) in the presence of an acid catalyst such as p-toluenesulfonic acid would yield the corresponding isopropylidene-protected derivative. This protection is robust under basic and nucleophilic conditions, allowing for a wide array of subsequent transformations on the exocyclic double bond. chemtube3d.com Deprotection can be readily achieved by treatment with aqueous acid. libretexts.org

Carbonyl CompoundCatalystProductTypical Conditions
Acetonep-Toluenesulfonic acid2,2-Dimethyl-4-(1-methylidenebutyl)-1,3-dioxolaneReflux in toluene (B28343) with water removal
BenzaldehydeLewis Acid (e.g., TMSOTf)2-Phenyl-4-(1-methylidenebutyl)-1,3-dioxolaneMild conditions, CH2Cl2
FormaldehydeAcidic ion exchanger4-(1-Methylidenebutyl)-1,3-dioxolaneBatch or continuous process

Methylidene Group Reactivity in this compound

The exocyclic double bond in this compound is a site of high electron density, making it susceptible to a variety of addition reactions. libretexts.org The nature of these additions, whether electrophilic or nucleophilic, is dictated by the reagents and reaction conditions employed.

Electrophilic and Nucleophilic Additions to the Exocyclic Alkene

Electrophilic Additions:

The methylidene group readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the less substituted carbon of the double bond (the terminal methylene (B1212753) carbon), leading to the formation of a more stable tertiary carbocation at the C3 position. libretexts.org Subsequent attack by a nucleophile will then occur at this position.

For example, the addition of a hydrogen halide like HBr would be expected to yield 3-bromo-3-methylhexane-1,2-diol as the major product. libretexts.org The reaction proceeds through a tertiary carbocation intermediate, which is more stable than the primary carbocation that would be formed if the bromine were to add to the C3 position.

The stereochemistry of these additions is also an important consideration. For instance, epoxidation of the double bond using a peroxy acid like m-chloroperbenzoic acid (m-CPBA) would form an epoxide. In structurally similar allylic diols, the stereochemical outcome of epoxidation can be influenced by hydrogen bonding with the neighboring hydroxyl groups, potentially leading to high diastereoselectivity. organic-chemistry.org

Nucleophilic Additions:

Direct nucleophilic addition to an unactivated alkene like the methylidene group in this compound is generally not favored. However, the double bond can be activated towards nucleophilic attack. For example, in the context of a palladium-catalyzed reaction, the alkene can coordinate to the metal center, making it susceptible to attack by a nucleophile.

ReagentReaction TypeExpected Major ProductKey Principles
HBrElectrophilic Addition3-Bromo-3-methylhexane-1,2-diolMarkovnikov's rule, formation of a stable tertiary carbocation. libretexts.org
1. BH3·THF, 2. H2O2, NaOHHydroboration-Oxidation3-Methyl-3-(hydroxymethyl)hexane-1,2-diolAnti-Markovnikov addition, syn-addition.
m-CPBAEpoxidation(3-Methyl-oxiran-2-yl)butane-1,2-diolDiastereoselectivity potentially influenced by hydrogen bonding. organic-chemistry.org
Br2Electrophilic Addition3,4-Dibromo-3-methylhexane-1,2-diolFormation of a bromonium ion intermediate.

Polymerization and Oligomerization Potentials

The methylidene group in this compound, particularly after protection of the diol functionality, can participate in polymerization reactions. The presence of the exocyclic double bond makes it a vinyl-type monomer.

Radical polymerization is a common method for polymerizing vinyl monomers. wikipedia.org In the case of a protected derivative of this compound, such as 2,2-dimethyl-4-(1-methylidenebutyl)-1,3-dioxolane, radical polymerization can be initiated using standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization would proceed via a chain-growth mechanism, leading to a polymer with a poly(methylidenehexane) backbone and pendant 1,3-dioxolane rings. Subsequent deprotection of the acetal groups would yield a hydrophilic polymer with diol functionalities. acs.org

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org For instance, the RAFT copolymerization of a structurally similar monomer, 2,2-dimethyl-4-methylene-1,3-dioxolane (B3049090) (DMMDO), with other vinyl monomers like methyl acrylate (B77674) has been successfully demonstrated. acs.org This suggests that this compound derivatives could be valuable comonomers for the synthesis of functional polymers. The reactivity ratios in such copolymerizations would determine the distribution of the monomer units in the final polymer chain. acs.org

The polymerization of such monomers generally proceeds in a vinyl-type manner without ring-opening of the heterocyclic protecting group, especially at lower temperatures. acs.orgtandfonline.com This preserves the cyclic acetal for subsequent deprotection to reveal the diol functionality in the final polymer.

Multi-functional Group Interplay and Cascade Reactions

The coexistence of the diol and methylidene functionalities in a compact molecular framework allows for the possibility of cascade reactions, where a single set of reaction conditions initiates a sequence of transformations. These reactions can lead to the rapid construction of complex molecular architectures from a relatively simple starting material. nih.gov

For example, a potential cascade reaction could be initiated by the epoxidation of the methylidene group. The resulting epoxide, being in close proximity to the diol, could undergo an intramolecular ring-opening reaction catalyzed by an acid or a base. This would lead to the formation of a cyclic ether, a tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivative, depending on which hydroxyl group participates in the ring-opening. The regioselectivity of this cyclization would be governed by Baldwin's rules for ring closure. libretexts.org

Another possibility involves the activation of the diol, for instance by conversion to a cyclic orthoester, which could then trigger a substitution reaction at the allylic position. chemrxiv.org Such a sequence could be part of a one-pot, multi-catalytic process to introduce new functional groups in a regio- and stereoselective manner. chemrxiv.org

Furthermore, biosynthetic approaches employing enzyme cascades could potentially transform this compound into other valuable bifunctional molecules like amino alcohols. rsc.org

The development of such cascade reactions is a current area of interest in organic synthesis as it offers an efficient and atom-economical way to build molecular complexity. nih.gov

Derivatization Strategies for Analytical and Synthetic Applications of 3 Methylidenehexane 1,2 Diol

Enhancement of Detectability in Chromatographic Analysis (e.g., HPLC, GC-MS)

For compounds like 3-methylidenehexane-1,2-diol, which contain polar hydroxyl groups, gas chromatography (GC) can be challenging due to low volatility and potential for thermal decomposition. research-solution.com Derivatization addresses this by converting the polar -OH groups into less polar, more volatile functional groups, leading to improved peak shape, better separation, and enhanced detector response. research-solution.comgcms.cz

Boronic acids are highly specific reagents that react rapidly and selectively with vicinal diols to form stable, cyclic boronate esters. nih.govnih.gov This reaction is particularly advantageous for mass spectrometry (MS) based detection, as it improves ionization efficiency and allows for sensitive and selective analysis. nih.govnsf.gov

The reaction of this compound with a suitable boronic acid reagent creates a five-membered ring structure. A variety of boronic acid reagents have been developed for this purpose, often containing a tertiary amine or other chargeable group to significantly boost the signal in electrospray ionization (ESI)-MS. nih.govnsf.gov For instance, 6-bromo-3-pyridinylboronic acid (BPBA) has been used effectively for the sensitive profiling of vicinal diols. nih.govescholarship.org The resulting derivatives exhibit characteristic isotopic patterns in the mass spectrum, which aids in their identification. nih.govescholarship.org This technique can be applied in both pre-column and post-column derivatization setups for High-Performance Liquid Chromatography (HPLC). nih.gov

Table 1: Boronic Acid Reagents for Vicinal Diol Derivatization

Reagent Name Application Analytical Technique Key Advantages
Phenylboronic Acid General derivatization of diols GC-MS, LC-MS Simple, effective for creating cyclic esters
n-Butylboronic Acid Forms nonpolar boronate derivatives with 1,2- or 1,3-diols GC Simple preparation by adding to the hydroxy compound in a suitable solvent gcms.cz
6-Bromo-3-pyridinylboronic acid (BPBA) Profiling of vicinal diols from biological matrices LC-PCD-DPIS-MS Rapid reaction, high sensitivity, characteristic isotopic signature for detection nih.govescholarship.org

This table is based on data from multiple sources. gcms.cznih.govnsf.govescholarship.org

Acylation with acetic anhydride (B1165640) is a well-established method for derivatizing compounds containing hydroxyl groups. research-solution.comnih.gov The reaction converts the alcohols into their corresponding acetate (B1210297) esters, which are significantly more volatile and less polar, making them ideal for GC analysis. research-solution.com This process, known as acetylation, improves the stability of the analyte and can make otherwise non-volatile compounds suitable for GC. research-solution.comsigmaaldrich.com

For this compound, both hydroxyl groups would react with acetic anhydride, typically in the presence of a base catalyst like pyridine, to yield 3-methylidenehexane-1,2-diyl diacetate. gcms.cznih.gov This derivative would exhibit better chromatographic behavior, with reduced peak tailing and improved resolution. The reaction is robust and can be applied to a wide range of compounds containing alcohol functionalities. sigmaaldrich.com

Beyond boronic acids and anhydrides, silylation is one of the most common derivatization techniques for GC analysis of compounds with active hydrogens. gcms.czsigmaaldrich.com

Silylation: This involves replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.com The resulting TMS ethers are much more volatile and thermally stable, making them excellent candidates for GC-MS analysis. nih.gov The ease of derivatization for alcohols is generally high, following the order of primary > secondary > tertiary. sigmaaldrich.com

Alkylation: This method can be used to protect active hydrogens and includes processes like esterification. research-solution.com Reagents like pentafluorobenzyl bromide (PFBBr) can be used, which also introduces a polyfluorinated tag that makes the derivative highly sensitive to electron capture detection (ECD). research-solution.com

Table 2: Common Derivatization Approaches for Diols in Chromatography

Derivatization Type Reagent Example Resulting Derivative Primary Benefit for Analysis
Silylation BSTFA + TMCS Trimethylsilyl (TMS) ether Increased volatility and thermal stability for GC sigmaaldrich.comnih.gov
Acylation Acetic Anhydride Acetate ester Increased volatility, improved peak shape for GC research-solution.comnih.gov

This table is based on data from multiple sources. research-solution.comnih.govsigmaaldrich.comnih.gov

Introduction of Spectroscopic Tags (Chromophores, Fluorophores)

When high sensitivity is required, particularly for HPLC analysis with UV or fluorescence detection, derivatization can be used to attach a spectroscopic tag to the analyte. researchgate.net Since this compound lacks a strong chromophore, this strategy is essential for its detection at low concentrations.

Chromophore Tagging: Reagents like p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride can react with the hydroxyl groups of the diol to form esters that have strong UV absorbance, significantly enhancing detection limits for HPLC-UV. researchgate.net

Fluorophore Tagging: For even greater sensitivity, fluorescent tags can be introduced. Dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) is a classic reagent that reacts with alcohols to produce highly fluorescent derivatives. ddtjournal.com Other reagents, such as 4-chloro-7-nitrobenzofurazane (NBD-Cl), are also used to label molecules for HPLC with fluorescence detection (HPLC-FLD). mdpi.com A family of imidazolium (B1220033) and pyridinium (B92312) salts designed as aromatic aldehydes can also be used to label 1,2-diols, providing a charge for sensitive MS detection. nih.govrsc.org

Derivatization for Chirality Assignment and Stereoisomer Differentiation

The this compound molecule contains a chiral center at the C2 position. Determining the absolute configuration (R or S) of this center is crucial. Derivatization with a chiral derivatizing agent (CDA) converts the enantiomers of the diol into a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chiral chromatography. researchgate.netresearchgate.net

For example, reacting the diol with an enantiomerically pure agent like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) would produce diastereomeric esters. Analysis of the ¹H or ¹⁹F NMR spectra of these derivatives allows for the assignment of the absolute configuration based on predictable chemical shift differences. researchgate.net Other methods involve reacting the diol with a chiral boronic acid, which can also be used for chiral recognition via NMR. researchgate.net A simple protocol involves treating the diol with 2-formylphenylboronic acid and a chiral amine (like α-methylbenzylamine) to form diastereomeric imino-boronate esters, which can be analyzed by NMR. bath.ac.uk

Derivatization as a Tool for Intermediate Protection in Multi-step Synthesis

In organic synthesis, it is often necessary to perform a chemical transformation on one part of a molecule while a different, sensitive functional group is temporarily masked. wikipedia.org The vicinal diol of this compound can be protected by converting it into a more stable, less reactive functional group, such as a cyclic acetal (B89532). researchgate.netchemistrysteps.com

This is typically achieved by reacting the diol with an aldehyde or ketone (e.g., acetone (B3395972) or benzaldehyde) in the presence of an acid catalyst. chem-station.com This reaction forms a five-membered ring (an acetal or ketal), which effectively protects both hydroxyl groups from a wide range of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents. chemistrysteps.comchem-station.com Once the desired synthetic transformations are complete elsewhere in the molecule, the protecting group can be easily removed by treatment with aqueous acid, regenerating the original diol. wikipedia.orgchemistrysteps.com This strategy is fundamental in carbohydrate chemistry and other areas of multi-step synthesis. researchgate.net

Table 3: Mentioned Compound Names

Compound Name Abbreviation Use/Mention
This compound - Target analyte
Acetic Anhydride - Derivatizing reagent nih.govsigmaaldrich.com
Acetone - Protecting group reagent chem-station.com
Benzaldehyde - Protecting group reagent chem-station.com
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Derivatizing reagent sigmaaldrich.com
Boronic Acid - Class of derivatizing reagents nih.gov
6-Bromo-3-pyridinylboronic acid BPBA Derivatizing reagent nih.govescholarship.org
n-Butylboronic Acid - Derivatizing reagent gcms.cz
4-Chloro-7-nitrobenzofurazane NBD-Cl Derivatizing reagent mdpi.com
Dansyl chloride - Derivatizing reagent ddtjournal.com
3,5-Dinitrobenzoyl chloride - Derivatizing reagent researchgate.net
2-Formylphenylboronic acid - Chiral derivatizing reagent component bath.ac.uk
α-Methoxy-α-trifluoromethylphenylacetyl chloride Mosher's acid chloride Chiral derivatizing reagent researchgate.net
α-Methylbenzylamine - Chiral derivatizing reagent component bath.ac.uk
p-Nitrobenzoyl chloride - Derivatizing reagent researchgate.net
Pentafluorobenzyl bromide PFBBr Derivatizing reagent research-solution.com
Phenylboronic Acid - Derivatizing reagent
Pyridine - Catalyst/Base gcms.cz

Computational Chemistry and Theoretical Modeling of 3 Methylidenehexane 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 3-Methylidenehexane-1,2-diol. These methods solve the Schrödinger equation for the molecule, offering a detailed picture of electron distribution and energy.

Density Functional Theory (DFT) is a workhorse in computational chemistry for studying reaction mechanisms involving allylic diols like this compound. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and crucial transition states. For instance, in reactions such as palladium-catalyzed allylation, DFT has been used to elucidate whether the mechanism proceeds via intermediates like cationic hydridopalladium complexes. researchgate.net By calculating the energy barriers associated with different pathways, DFT can predict the most likely reaction mechanism. researchgate.netmdpi.com

For a reaction involving this compound, such as a cyclization or oxidation, DFT would be employed to model the bond-breaking and bond-forming processes. The calculations would provide the activation energies, which are critical for understanding reaction rates and selectivity. acs.org These studies help in optimizing reaction conditions and designing more efficient catalysts. acs.orgwhiterose.ac.uk

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Proposed Reaction of this compound

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Pathway A: Concerted Cyclization TS125.4
Pathway B: Stepwise Radical Addition TS231.2
Catalyzed Pathway (e.g., Pd-cat) TS3_cat18.5

This table illustrates the type of data that would be generated from DFT studies to compare different potential reaction mechanisms.

Ab initio and semi-empirical methods provide alternative approaches to understanding the electronic structure of this compound. Ab initio calculations, while computationally more intensive than DFT, are derived directly from theoretical principles without experimental data. nih.gov They can be used to accurately determine properties like molecular orbital energies and electron density distribution.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems. These methods are particularly useful for initial conformational searches and for providing qualitative insights into electronic structure before undertaking more rigorous DFT or ab initio calculations. nih.gov For this compound, these methods could be used to quickly screen a large number of conformations to identify low-energy structures for further analysis.

Molecular Dynamics Simulations for Conformational Analysis

Due to its flexible alkyl chain and rotatable bonds, this compound can exist in numerous conformations. Molecular Dynamics (MD) simulations are ideally suited to explore this conformational space. rsc.org In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.govnih.gov

MD simulations can reveal the preferred conformations of the diol in different environments, such as in aqueous solution or non-polar solvents. rsc.org The simulations can also elucidate the nature and lifetime of intramolecular hydrogen bonds between the two hydroxyl groups, which significantly influence the molecule's shape and reactivity. nih.govnih.gov Understanding the conformational preferences is crucial, as different conformers can exhibit different reactivity and spectroscopic signatures. nih.gov

Predicting Spectroscopic Properties and Their Interpretation

Computational methods are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated spectra of different possible isomers or conformers with experimental data, the precise structure of the molecule can be confirmed. nih.gov This is particularly valuable for stereochemically complex molecules.

Similarly, vibrational frequencies from DFT calculations can be used to generate theoretical IR and Raman spectra. nih.gov The calculated frequencies and intensities for specific vibrational modes, such as the O-H stretch, C=C stretch of the methylidene group, and various C-H bending modes, can be correlated with experimental spectral bands. libretexts.org This allows for a detailed assignment of the experimental spectrum, confirming the presence of key functional groups. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹, Scaled DFT)Experimental Frequency (cm⁻¹)
O-H Stretch (H-bonded)34503445
C-H Stretch (sp²)30803075
C-H Stretch (sp³)2960-28702955-2865
C=C Stretch16551650
C-O Stretch10801075

This table exemplifies how theoretical predictions are matched with experimental data to confirm molecular structure.

Elucidation of Reaction Pathways and Catalytic Cycles

Beyond single reaction steps, computational chemistry can elucidate entire catalytic cycles involving this compound as a substrate. acs.org By modeling each step of a proposed cycle—such as substrate binding, oxidative addition, migratory insertion, and reductive elimination—researchers can identify the rate-determining step and uncover factors that control catalyst efficiency and selectivity. researchgate.netresearchgate.net

For example, in a hypothetical asymmetric dihydroxylation to form a related tetrol, DFT calculations could model the interaction of this compound with a chiral catalyst. These models would explain the origin of stereoselectivity by comparing the transition state energies leading to different stereoisomers. acs.org Such insights are invaluable for the rational design of new and improved catalytic systems. whiterose.ac.uk

In Silico Design of Novel this compound Derivatives

The principles of computational chemistry can be extended to the in silico design of novel derivatives of this compound with tailored properties. nih.gov By systematically modifying the parent structure—for instance, by adding or changing functional groups—and then calculating the properties of these new virtual compounds, researchers can screen for derivatives with desired characteristics before committing to their synthesis. mdpi.comresearchgate.net

This approach, often part of a drug discovery or materials science workflow, might involve creating a library of virtual derivatives and using computational tools to predict their reactivity, stability, or potential biological activity. nih.govresearchgate.net For example, derivatives could be designed to have altered solubility, different electronic properties, or enhanced binding affinity to a specific biological target, with the most promising candidates being prioritized for experimental investigation. mdpi.com

Role of 3 Methylidenehexane 1,2 Diol in Advanced Organic Synthesis

Precursor in Complex Molecule Construction

The strategic placement of a methylidene group adjacent to a 1,2-diol functionality makes 3-Methylidenehexane-1,2-diol a valuable precursor in the synthesis of complex molecules. The exocyclic double bond serves as a handle for a variety of chemical transformations, including but not limited to, catalytic hydrogenation, epoxidation, and carbon-carbon bond-forming reactions.

The synthesis of such allylic diols can be challenging. One reported method for a similar structure, 3-methyleneheptane-1,2-diol, involves the enantioselective organolithium-induced alkylative double ring-opening of 3,4-epoxytetrahydrofuran. This reaction, in the presence of a chiral ligand like bisoxazoline or (-)-sparteine, can yield the desired methylidene diol with moderate enantiomeric excess. rsc.org Such synthetic strategies provide access to enantioenriched unsaturated diols that are crucial starting materials for the total synthesis of natural products. rsc.org

The diol functionality can be protected, allowing for selective reactions at the double bond. Conversely, the double bond can participate in reactions that are directed by the neighboring hydroxyl groups. This interplay of functional groups allows for a stepwise and controlled construction of intricate molecular frameworks. For example, the allylic diol system is a key structural motif in various natural products, and synthetic routes often rely on the stereoselective formation of such moieties. nih.govorganic-chemistry.org

Table 1: Representative Synthetic Approaches to Allylic Diols

Starting Material Reagents and Conditions Product Yield (%) Reference
3,4-Epoxytetrahydrofuran n-BuLi, (-)-sparteine 3-Methyleneheptane-1,2-diol 75 rsc.org
Alkenyl vic-diol Trimethyl orthoacetate, Lewis Acid, Pd catalyst Substituted Tetrahydrofuran (B95107) Good chemrxiv.orgchemrxiv.org
Internal Alkyne, Aldehyde Co complex, Photocatalyst Enantioenriched Allylic Alcohol High organic-chemistry.org

This table presents examples of synthetic methods for creating allylic diols and related structures, which could be adapted for the synthesis of this compound. The yields are as reported in the cited literature for the specific substrates used.

Building Block for Heterocyclic Compounds

The presence of both nucleophilic hydroxyl groups and an electrophilic (upon activation) double bond makes this compound a prime candidate for the synthesis of a variety of heterocyclic compounds. The relative positioning of these functional groups allows for intramolecular cyclization reactions, leading to the formation of five- or six-membered rings containing oxygen.

For instance, under acidic conditions or through metal-catalyzed processes, the hydroxyl groups can attack the double bond, leading to the formation of substituted tetrahydrofurans or tetrahydropyrans. organic-chemistry.orgchemistrysteps.com The specific outcome of such reactions can often be controlled by the choice of catalyst and reaction conditions. The synthesis of oxygen-containing heterocycles is a significant area of organic chemistry, as these motifs are prevalent in many biologically active natural products and pharmaceuticals. youtube.com

Furthermore, the diol can be converted into an epoxide, which then serves as a precursor for various heterocyclic structures. The reaction of unsaturated diols or their derivatives can lead to the formation of complex heterocyclic systems through tandem reactions. youtube.comrsc.org For example, the reaction of alkenyl vic-diols can be controlled to achieve sequential double allylic substitutions, paving the way for the construction of diverse and complex molecular scaffolds in a single pot. chemrxiv.orgchemrxiv.org

Applications in Polymer Chemistry (e.g., Polyester (B1180765) Synthesis Precursors)

Functional diols are crucial monomers in the synthesis of polyesters and other condensation polymers. rsc.orgnih.gov this compound offers the unique advantage of introducing a reactive double bond into the polymer backbone. This pendant methylidene group can be utilized for post-polymerization modifications, such as cross-linking or the attachment of other functional molecules, thereby tailoring the properties of the final material. doi.org

The synthesis of polyesters typically involves the condensation of a diol with a dicarboxylic acid or its derivative. researchgate.net The inclusion of an unsaturated diol like this compound can enhance the mechanical properties of the resulting polyester and provides sites for further functionalization. For example, research on polyesters derived from cis-2-butene-1,4-diol (B44940) has shown that the presence of double bonds in the polymer backbone can lead to high molecular weight polyesters with excellent mechanical and thermal properties. doi.org These unsaturated polyesters can then be modified, for instance, through thiol-ene click reactions to introduce new functional groups. doi.org

While the reactivity of secondary diols in polyester synthesis can sometimes be low, leading to challenges in achieving high molecular weights, various strategies have been developed to overcome this limitation. springernature.com The use of specialized catalysts or the in-situ generation of more reactive end groups can facilitate the polymerization of sterically hindered or less reactive diols. springernature.com

Table 2: Potential Dicarboxylic Acids for Polyester Synthesis with this compound

Dicarboxylic Acid Resulting Polyester Properties (Anticipated)
Adipic Acid Flexible, with sites for cross-linking
Terephthalic Acid More rigid, with enhanced thermal stability and reactive sites
Succinic Acid Biodegradable potential, with pendant functional groups

This table provides a hypothetical overview of the types of polyesters that could be synthesized from this compound and the expected general properties based on the choice of dicarboxylic acid.

Functional Material Design and Development

The unique chemical architecture of this compound makes it a promising candidate for the design and development of novel functional materials. The ability to undergo polymerization, as discussed previously, is a key aspect of its utility in materials science. The resulting unsaturated polyesters can be used in a variety of applications, from biomedical materials to advanced coatings and resins. nih.govresearchgate.net

The pendant methylidene groups in polymers derived from this diol can act as sites for photo-initiated cross-linking, leading to the formation of thermoset materials with high strength and solvent resistance. This property is particularly valuable in the formulation of coatings, adhesives, and dental resins.

Furthermore, the diol itself, or its simple derivatives, could find applications as reactive diluents in resin formulations, where they can be incorporated into the polymer network during curing, reducing viscosity and potentially enhancing the final properties of the material. The presence of both hydroxyl and alkene functionalities allows for a dual-curing mechanism, which can be advantageous in achieving specific material characteristics.

Stereochemical Control in Downstream Transformations

The presence of a stereocenter at the C2 position, coupled with the prochiral faces of the exocyclic double bond, means that reactions involving this compound can be highly stereoselective. The hydroxyl groups can act as directing groups in many catalytic reactions, influencing the stereochemical outcome of transformations at the double bond.

For example, epoxidation of the double bond can proceed with high diastereoselectivity, with the epoxide being delivered to one face of the double bond preferentially due to coordination of the reagent with the nearby hydroxyl groups. Subsequent ring-opening of the resulting epoxy-diol can lead to the formation of new stereocenters in a controlled manner.

Moreover, in reactions such as allylic substitution, the existing stereochemistry of the diol can influence the approach of the incoming nucleophile, leading to a high degree of stereochemical control in the product. chemrxiv.orgchemrxiv.org The stereoselective synthesis of 1,4-diols has been achieved through tandem allylboration-allenylboration sequences, highlighting the potential for creating multiple stereocenters with high control. nih.gov Rhenium-catalyzed stereoselective transposition of allylic alcohols has also been shown to produce acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivities, a transformation that underscores the utility of such structures in stereocontrolled synthesis. rsc.org The ability to control the stereochemistry of downstream transformations is of paramount importance in the synthesis of chiral drugs and other biologically active molecules. whiterose.ac.uk

Future Research Directions and Emerging Paradigms

Sustainable Synthesis of 3-Methylidenehexane-1,2-diol

The development of environmentally benign and efficient methods for synthesizing this compound is a primary area of future research. Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions. Green chemistry principles are now guiding the development of more sustainable alternatives.

A key strategy for the sustainable synthesis of this compound is the catalytic dihydroxylation of a suitable alkene precursor. This can be achieved through either syn- or anti-dihydroxylation, depending on the chosen reagent and reaction conditions. chemistrysteps.com Osmium tetroxide is a reliable reagent for syn-dihydroxylation, though its toxicity and cost necessitate its use in catalytic amounts with a co-oxidant. chemistrysteps.com Milder and more environmentally friendly approaches are being explored, including the use of potassium permanganate (B83412) under controlled conditions to avoid over-oxidation. chemistrysteps.com

Another promising avenue is the use of biocatalysis, employing enzymes to perform stereoselective dihydroxylation reactions under mild, aqueous conditions. This approach not only enhances sustainability but also offers high levels of enantioselectivity, which is crucial for the synthesis of chiral molecules.

The table below summarizes potential sustainable synthetic routes to this compound.

MethodReagentsKey Features
Catalytic DihydroxylationOsmium Tetroxide (catalytic), Co-oxidant (e.g., NMO)High efficiency for syn-diols. chemistrysteps.com
Permanganate OxidationCold, dilute Potassium PermanganateA less hazardous alternative to osmium. chemistrysteps.com
BiocatalysisDihydroxylation EnzymesHigh stereoselectivity, mild conditions.
Two-step from EpoxidePeroxy acids followed by hydrolysisProvides anti-diols. chemistrysteps.com

Chemo- and Regioselective Functionalization of this compound

The presence of multiple functional groups in this compound—a primary alcohol, a secondary alcohol, and a double bond—presents both a challenge and an opportunity for selective functionalization. Future research will focus on developing highly chemo- and regioselective methods to modify this molecule at specific sites, thereby creating a diverse range of valuable derivatives.

The selective protection of the diol moiety is a critical step in many synthetic sequences. Methylene (B1212753) acetals can be formed from 1,2-diols and subsequently cleaved under mild conditions to allow for regiocontrolled protection of either the primary or secondary hydroxyl group. organic-chemistry.orgacs.org For instance, treatment with silyl (B83357) triflates in the presence of a bipyridyl base can lead to the selective silylation of the less hindered primary alcohol. acs.org

The exocyclic double bond is another key site for functionalization. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to introduce aryl or vinyl groups. nih.gov Furthermore, the allylic position offers possibilities for substitution reactions, expanding the molecular complexity that can be achieved from this starting material.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved reaction control, and scalability. nih.govrsc.org The integration of the synthesis and functionalization of this compound with flow chemistry platforms represents a significant future direction.

Continuous flow reactors can enable precise control over reaction parameters like temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or fast reactions. nih.gov For the synthesis of this compound, a flow process could involve the continuous pumping of the alkene precursor and an oxidizing agent through a heated or cooled reactor containing an immobilized catalyst. This approach can lead to higher yields, improved purity, and safer handling of hazardous reagents. rsc.orguc.pt

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new transformations. Advanced spectroscopic techniques are playing an increasingly important role in elucidating these mechanisms.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying and quantifying the products of complex reaction mixtures. numberanalytics.com For a more detailed structural analysis, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can provide real-time structural information on intermediates and byproducts. numberanalytics.com

To probe the absolute configuration of chiral centers, which can be introduced during the synthesis or functionalization of this compound, NMR spectroscopy using chiral derivatizing agents is a powerful tool. acs.org For studying the intricate details of reaction pathways, including the identification of transient intermediates, techniques like in-situ IR and Raman spectroscopy can be employed.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The combination of experimental synthetic work with computational modeling provides a powerful synergistic approach to understanding and predicting chemical reactivity. chemrxiv.orgndl.gov.in For a molecule like this compound, computational chemistry can offer profound insights into its structure, stability, and reaction mechanisms.

Density Functional Theory (DFT) calculations can be used to model the transition states of potential reaction pathways, helping to rationalize observed selectivities and predict the outcome of new reactions. chemrxiv.org For example, computational studies on the deoxydehydration of diols have provided valuable information on the reaction mechanism and the role of the catalyst. chemrxiv.org

The Unified Reaction Valley Approach (URVA) is another computational tool that allows for a detailed analysis of the entire reaction pathway, identifying distinct phases of a chemical transformation. smu.edu By applying these computational methodologies to the reactions of this compound, researchers can gain a deeper understanding of the underlying principles governing its reactivity, which can guide the design of more efficient and selective synthetic strategies.

Q & A

Basic: What synthetic strategies are recommended for laboratory-scale preparation of 3-Methylidenehexane-1,2-diol?

Methodological Answer:
Synthesis can be optimized using acid-catalyzed cyclization or dihydroxylation of alkene precursors. For example, vicinal diols like ethane-1,2-diol are synthesized via epoxide hydrolysis or catalytic oxidation of alkenes . Adapting these methods, this compound may be prepared by dihydroxylation of 3-methylidenehexene using osmium tetroxide or Sharpless asymmetric conditions. Reaction conditions (pH, temperature) should be tailored to avoid over-oxidation, as seen in chromic acid oxidation studies of ethane-1,2-diol . Purification can leverage distillation or column chromatography, similar to separations for 1,2-propanediol/ethylene glycol mixtures .

Basic: How can spectroscopic techniques elucidate the structure of this compound?

Methodological Answer:
Combine NMR, IR, and mass spectrometry:

  • NMR : 1^1H and 13^{13}C NMR identify hydroxyl protons (δ 1.5–2.5 ppm for vicinal diols) and methylidene carbons. Compare to cyclohexane-diol derivatives (e.g., HPMCD in ) .
  • IR : OH stretching (3200–3600 cm1^{-1}) and C-O vibrations (1050–1250 cm1^{-1}) confirm diol functionality. Hydrogen-bonding patterns in vicinal diols (e.g., ethane-1,2-diol) are benchmarked via gas-phase IR .
  • HRMS : Exact mass confirms molecular formula (C7_7H12_{12}O2_2), distinguishing it from isomers.

Advanced: What experimental models assess the biological activity of this compound?

Methodological Answer:

  • Cytoprotection Assays : Use HPMCD () as a template. Treat cell lines (e.g., HEK293) with oxidative stressors (H2_2O2_2) and measure viability via MTT assay, comparing this compound’s efficacy .
  • In Vivo Models : Adapt ethane-1,2-diol-induced urolithiasis (). Administer this compound to rodents and quantify renal CaOx deposition via histopathology or micro-CT .

Advanced: How do computational methods resolve hydrogen-bonding interactions in this compound?

Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) predicts conformer stability and OH stretching frequencies. For vicinal diols like ethane-1,2-diol, B3LYP accurately reproduces experimental IR spectra, while GGA functionals (e.g., BP86) overestimate primed conformer stability . Compare computed vibrational modes to gas-phase IR data to validate intramolecular H-bonding .

Advanced: How can contradictions between predicted and observed reactivity in oxidation studies be resolved?

Methodological Answer:
Discrepancies arise from solvent effects or competing pathways. For chromic acid oxidation of ethane-1,2-diol, kinetic studies (varying [H+^+], [substrate]) identified ester intermediates and protonation steps . Apply similar mechanistic profiling to this compound:

  • Use stopped-flow spectroscopy to track Cr(VI) → Cr(III) transitions.
  • Compare experimental rate constants to DFT-calculated activation energies for proposed transition states .

Methodological: What chromatographic techniques separate this compound from diol byproducts?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid. Retention times can be calibrated against 1,2-hexanediol ( ) .
  • GC-MS : Derivatize with BSTFA to enhance volatility. Compare to 1,2-propanediol separations, optimizing temperature ramps (e.g., 50°C → 250°C at 10°C/min) .

Advanced: How to design in vitro genotoxicity assays for this compound?

Methodological Answer:
Follow OECD guidelines, as applied to benzene-1,2-diol ():

  • Ames Test : Use TA98 and TA100 strains ± metabolic activation (S9 mix). Compare mutation rates to controls .
  • Micronucleus Assay : Treat human lymphocytes or CHO-K1 cells for 24–48 hours, then score micronuclei via flow cytometry. Include 1,2-hexanediol ( ) as a comparator .

Advanced: What metabolic pathways are hypothesized for this compound?

Methodological Answer:
Analogous to 3-butene-1,2-diol ( ), propose:

  • Phase I : Oxidation by alcohol dehydrogenase to α,β-unsaturated ketones (e.g., methylideneketone-hexane).
  • Phase II : Glucuronidation or glutathione conjugation. Validate via LC-MS/MS analysis of rodent urine metabolites .

Methodological: How to analyze synergistic effects of this compound in antimicrobial mixtures?

Methodological Answer:
Adapt combinatorial testing from :

  • Checkerboard Assay : Combine this compound with agents like 1,2-hexanediol. Calculate fractional inhibitory concentration (FIC) indices. Synergy is FIC ≤0.5 .
  • Time-Kill Curves : Assess bactericidal kinetics against S. aureus or E. coli over 24 hours .

Advanced: What strategies mitigate computational vs. experimental conformational discrepancies?

Methodological Answer:
For vicinal diols, discrepancies arise from solvent or temperature effects. Strategies:

  • MD Simulations : Solvate this compound in explicit water (TIP3P model) and compare to gas-phase DFT results .
  • Variable-Temperature NMR : Acquire 1^1H NMR spectra from 25°C to −40°C to detect conformer populations .

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